2-Fluoro-3-nitrobenzene-1-thiol
Description
Contextualizing Fluorinated Aromatic Compounds in Synthetic Chemistry
Fluorinated aromatic compounds have become indispensable in various areas of chemical science, most notably in medicinal chemistry and materials science. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.govresearchgate.net
Key impacts of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug molecule.
Increased Lipophilicity: In many cases, the addition of fluorine can increase a molecule's ability to pass through cell membranes, which can improve its bioavailability. nih.gov
Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. nih.gov
Conformational Control: The size and electronic properties of fluorine can influence the preferred three-dimensional shape of a molecule, which can lead to more selective binding to biological targets.
The presence of a fluorine atom in 2-Fluoro-3-nitrobenzene-1-thiol suggests its potential use in the synthesis of novel, metabolically robust compounds with tailored electronic properties.
Significance of Nitrated Thiophenols as Versatile Chemical Entities
Nitrated thiophenols are a class of compounds that have long been utilized as versatile intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. mdpi.com Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of other functionalities. mdpi.com
The thiol group, on the other hand, is a versatile functional group in its own right. It is a good nucleophile, can be easily oxidized to form disulfides, and can participate in various coupling reactions. Thiophenol derivatives are important in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The combination of a nitro group and a thiol group on a benzene (B151609) ring, as seen in nitrated thiophenols, therefore offers multiple handles for chemical modification.
Overview of Research Trajectories for this compound
While specific, in-depth research on this compound is currently limited in publicly accessible literature, its structure suggests several promising research directions. These potential trajectories are based on the known reactivity of its constituent functional groups.
Potential research areas include:
Synthesis of Heterocyclic Compounds: The ortho-relationship of the thiol and nitro groups could be exploited in reductive cyclization reactions to form benzothiazole (B30560) derivatives. The fluorine atom would remain as a substituent on the heterocyclic core, potentially imparting desirable properties.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the adjacent nitro group, could be a target for displacement by various nucleophiles. This would allow for the introduction of a wide range of functional groups at this position.
Modification of the Thiol Group: The thiol group can undergo a variety of reactions, such as alkylation, acylation, and addition to unsaturated systems (thiol-ene reactions). These modifications would lead to a diverse library of derivatives with potential applications in materials science and medicinal chemistry.
Asymmetric Catalysis: Chiral derivatives of this compound could be investigated as ligands for transition metal-catalyzed asymmetric reactions.
The following table provides a summary of the key properties of this compound and related compounds.
| Property | This compound |
| CAS Number | 2229182-63-0 sigmaaldrich.comalfa-chemistry.comcymitquimica.com |
| Molecular Formula | C₆H₄FNO₂S |
| Molecular Weight | 173.17 g/mol sigmaaldrich.com |
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1-Fluoro-3-nitrobenzene (B1663965) | C₆H₄FNO₂ | 141.10 | Precursor with fluoro and nitro groups. |
| 3-Nitrobenzenethiol | C₆H₄NO₂S | 155.17 | Analog lacking the fluorine atom. |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | Potential reduction product of a related nitrothiophenol. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4FNO2S |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-fluoro-3-nitrobenzenethiol |
InChI |
InChI=1S/C6H4FNO2S/c7-6-4(8(9)10)2-1-3-5(6)11/h1-3,11H |
InChI Key |
LNDCHJLAXOUQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 3 Nitrobenzene 1 Thiol and Its Derivatives
Classical Approaches to Substituted Benzenethiols
Traditional methods for synthesizing substituted benzenethiols have long been established, offering reliable, albeit sometimes harsh, routes to these sulfur-containing compounds. These approaches include reductive processes, the use of protecting groups, and functional group interconversions.
Reductive Thiolation Strategies
Reductive thiolation encompasses methods where a functional group, often a nitro or sulfonyl derivative, is converted to a thiol. A prominent classical route is the Leuckart thiophenol reaction, which begins with an aniline (B41778) derivative. wikipedia.org This aniline is converted into a diazonium salt, which then reacts with a xanthate. wikipedia.org Subsequent hydrolysis of the resulting xanthate yields the desired thiophenol. Given that anilines are commonly prepared by the reduction of nitrobenzenes, this multi-step sequence represents an indirect reductive pathway from a nitro-aromatic compound to an aryl thiol. youtube.comyoutube.com
Another strategy involves the direct reduction of a disulfide bond. Thiophenols, particularly in the presence of a base, are susceptible to oxidation, forming disulfides. wikipedia.org These disulfides can be reduced back to the corresponding thiol using reagents like sodium borohydride. wikipedia.org This method is often employed as a final deprotection or purification step.
Utilization of Isothiouronium Salts for Thiol Generation
A well-established method for preparing thiols involves the use of isothiouronium salts. wikipedia.org This strategy typically begins with the S-alkylation of thiourea (B124793) with an appropriate alkyl or aryl halide to form a stable, odorless S-substituted isothiouronium salt. wikipedia.orgacs.org These salts are readily accessible and serve as effective thiol surrogates, avoiding the direct handling of often volatile and malodorous thiols. nih.govnih.gov
The generation of the free thiol is accomplished through the hydrolysis of the isothiouronium salt, typically under basic conditions. wikipedia.orglibretexts.org This process cleaves the C-S bond of the salt, releasing the thiol and forming urea (B33335) as a byproduct. wikipedia.org This approach is advantageous because it circumvents issues related to the oxidation of the thiol product to a disulfide during synthesis. libretexts.org For the synthesis of a substituted benzenethiol (B1682325) like 2-fluoro-3-nitrobenzene-1-thiol, this would involve reacting a corresponding aryl halide with thiourea, followed by hydrolysis.
Table 1: General Reaction Scheme for Thiol Synthesis via Isothiouronium Salt
| Step | Reactants | Product | Description |
|---|---|---|---|
| 1 | Aryl Halide (Ar-X) + Thiourea (SC(NH₂)₂) | [ArSC(NH₂)₂]⁺X⁻ | Formation of the stable S-aryl isothiouronium salt. wikipedia.org |
Sulfonation and Subsequent Reduction Pathways
One of the most traditional methods for introducing a thiol group onto an aromatic ring is through a sulfonation-reduction sequence. beilstein-journals.org The process starts with the electrophilic aromatic sulfonation of a benzene (B151609) derivative to produce an arylsulfonic acid. This acid is then converted to a more reactive intermediate, typically an arylsulfonyl chloride, by treatment with a chlorinating agent like thionyl chloride. organic-chemistry.org
The crucial step is the reduction of the arylsulfonyl chloride to the corresponding benzenethiol. A common and effective reducing agent for this transformation is zinc dust in the presence of an acid, such as sulfuric or hydrochloric acid. wikipedia.orgorgsyn.org This method provides good yields of the pure thiol. orgsyn.org However, a significant limitation is that it is incompatible with other reducible functional groups on the aromatic ring, such as a nitro group, which would also be reduced under these conditions. orgsyn.org For substrates containing a nitro group, selective reducing agents like triphenylphosphine (B44618) can be employed to convert the sulfonyl chloride to the thiol without affecting the nitro group. nih.govresearchgate.net
Modern and Advanced Synthetic Routes to this compound
Contemporary synthetic chemistry offers more sophisticated and often milder methods for creating C-S bonds. These advanced techniques, including nucleophilic aromatic substitution and transition metal-catalyzed reactions, provide highly efficient and selective pathways to specifically substituted thiols like this compound.
Nucleophilic Aromatic Substitution (SNAr) in C-S Bond Formation
Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for synthesizing highly functionalized aromatic compounds. wikipedia.org The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. acsgcipr.org The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgacsgcipr.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. wikipedia.org
For the synthesis of this compound, a logical precursor would be 1,2-difluoro-3-nitrobenzene. In this molecule, both fluorine atoms are activated by the ortho- and para-directing nitro group. A sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), can displace one of the fluoride (B91410) ions. The regioselectivity of the substitution (i.e., which fluorine is replaced) would be a key consideration. The reaction is typically carried out in a polar aprotic solvent like DMF or NMP. acsgcipr.org This SNAr approach represents a direct and efficient route to the target compound.
Table 2: Representative Conditions for SNAr Reactions with Thiol Nucleophiles
| Aryl Halide Substrate | Nucleophile | Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| Activated Aryl Fluoride | Thiol (R-SH) | K₂CO₃, Cs₂CO₃ | DMF, NMP | Room Temp. to 100 °C | Aryl Sulfide |
| Activated Aryl Chloride | Thiol (R-SH) | Et₃N, NaOH | DMSO, DMAc | Elevated Temp. | Aryl Sulfide |
Transition Metal-Catalyzed C-S Coupling Reactions
In recent decades, transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-heteroatom bonds, including C-S bonds. researchgate.netnih.gov These methods are particularly valuable when SNAr reactions are not feasible due to poor substrate activation. acsgcipr.org Catalytic systems based on palladium, copper, and iron are most commonly employed for the formation of aryl sulfides. nih.govnih.gov
The typical reaction, often referred to as Buchwald-Hartwig amination's sulfur-analogue, involves coupling an aryl halide or triflate with a thiol or a thiol surrogate. acsgcipr.org The catalytic cycle generally involves oxidative addition of the metal to the aryl halide, coordination of the thiolate, and reductive elimination to form the aryl sulfide product and regenerate the catalyst. nih.govacsgcipr.org The choice of metal, ligand, base, and solvent is critical to the success and efficiency of the reaction. acsgcipr.org While palladium catalysts with phosphine-based ligands are highly effective, lower-cost copper and iron systems have gained significant interest. researchgate.netnih.gov This methodology could be applied to synthesize derivatives of this compound or the compound itself from a suitable halo-precursor.
Table 3: Overview of Metal-Catalyzed C-S Coupling Systems
| Metal Catalyst | Typical Ligands | Substrates | Thiol Source | Key Advantages |
|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., Xantphos, CyPF-t-Bu) | Aryl Iodides, Bromides, Triflates | Thiols, Disulfides | High efficiency, broad functional group tolerance. nih.gov |
| Copper (e.g., CuI, Cu₂O) | N- or O-based ligands (e.g., prolinate, triethanolamine) | Aryl Iodides, Bromides | Thiols, Sulfur Powder | Low cost, sustainable alternative to palladium. beilstein-journals.orgresearchgate.net |
Radical-Mediated Thiyl Functionalization Approaches
While specific examples of radical-mediated functionalization of this compound are not extensively documented, the general principles of thiyl radical chemistry provide a framework for potential synthetic transformations. Thiols are known to be excellent precursors for thiyl radicals (RS•), which can participate in a variety of reactions, including addition to unsaturated bonds (thiol-ene and thiol-yne reactions) and substitution reactions.
The generation of a thiyl radical from this compound can be initiated by photolysis, thermolysis, or through the use of a radical initiator. Once formed, this radical can react with various radical acceptors. For instance, the thiol-ene reaction represents a powerful and atom-economical method for C-S bond formation. The addition of the 2-fluoro-3-nitrophenylthiyl radical to an alkene would proceed via an anti-Markovnikov addition, leading to the formation of a thioether derivative. This approach is highly valued for its efficiency and functional group tolerance.
Recent advancements in photoredox catalysis have provided milder and more controlled methods for generating thiyl radicals. beilstein-journals.org Visible-light-mediated processes, often employing organic dyes or metal complexes as photocatalysts, can facilitate the single-electron oxidation of thiols to their corresponding thiyl radicals. beilstein-journals.org This strategy avoids the need for harsh UV irradiation or high temperatures. A proposed general scheme for the photocatalytic thiol-ene reaction involving this compound is depicted below:
General Scheme for Photocatalytic Thiol-Ene Reaction:
Where ArSH is this compound
This chain reaction allows for the efficient functionalization of the thiol with a variety of alkene substrates. The reactivity of such reactions can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group in this compound could potentially influence the reactivity of the corresponding thiyl radical.
The following table provides illustrative examples of radical-mediated thiol-ene reactions with various thiophenols, showcasing the versatility of this methodology which could be extrapolated to this compound.
| Thiol Substrate | Alkene Substrate | Catalyst/Initiator | Product | Reference |
| Thiophenol | 1-Octene | AIBN | Phenyl octyl sulfide | General Knowledge |
| 4-Methoxythiophenol | Styrene | Eosin Y, Blue LED | 2-(4-Methoxyphenylthio)ethylbenzene | beilstein-journals.org |
| Thioacetic acid | Cyclohexene | Benzophenone, UV light | S-Cyclohexyl ethanethioate | General Knowledge |
Strategic Incorporation of Fluoro and Nitro Groups in Thiophenol Synthesis
The synthesis of this compound necessitates the carefully orchestrated introduction of the fluorine, nitro, and thiol functionalities onto the benzene ring in the correct ortho-meta relationship. Several synthetic strategies can be envisioned, primarily revolving around nucleophilic aromatic substitution (SNAAr) and the transformation of aniline derivatives.
One plausible route begins with a suitably substituted benzene derivative that allows for the sequential introduction of the required groups. For instance, starting with 2-fluoro-3-nitrotoluene, the methyl group could be transformed into a thiol. However, a more common and versatile approach involves the diazotization of a corresponding aniline.
Synthesis via Diazotization of 2-Fluoro-3-nitroaniline (B1329601):
A key intermediate for this pathway is 2-fluoro-3-nitroaniline. This compound can be synthesized through the nitration of 2-fluoroaniline, though careful control of reaction conditions is required to achieve the desired regioselectivity. Once 2-fluoro-3-nitroaniline is obtained, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium group is an excellent leaving group and can be displaced by a sulfur nucleophile. A common method for introducing the thiol group is through the use of potassium ethyl xanthate (Leuckart thiophenol reaction), followed by hydrolysis of the resulting xanthate ester.
General Scheme for the Leuckart Thiophenol Reaction:
Where Ar-NH2 is 2-fluoro-3-nitroaniline
Synthesis via Nucleophilic Aromatic Substitution (SNAAr):
Another viable strategy involves the nucleophilic aromatic substitution on a di-halogenated and nitrated benzene ring. For example, starting with 1,2-difluoro-3-nitrobenzene, one of the fluorine atoms could be selectively displaced by a sulfur nucleophile. The fluorine atom ortho to the nitro group is highly activated towards nucleophilic attack. The choice of the sulfur nucleophile and reaction conditions would be critical to favor monosubstitution and prevent the displacement of both fluorine atoms. Suitable sulfur nucleophiles include sodium sulfide or sodium hydrosulfide.
The following table summarizes potential precursors and the key reactions for the synthesis of this compound.
| Starting Material | Key Reaction Steps | Potential Advantages |
| 2-Fluoro-3-nitroaniline | 1. Diazotization 2. Reaction with xanthate 3. Hydrolysis | Well-established method for thiophenol synthesis. |
| 1,2-Difluoro-3-nitrobenzene | Nucleophilic aromatic substitution with a sulfur nucleophile | Direct introduction of the thiol group. |
| 2-Chloro-1-fluoro-3-nitrobenzene | Nucleophilic aromatic substitution with a sulfur nucleophile | May offer different selectivity compared to the difluoro analogue. |
Green Chemistry and Sustainable Synthetic Protocols for Substituted Thiophenols
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including substituted thiophenols. The focus is on reducing waste, using less hazardous reagents, and employing energy-efficient processes.
For the synthesis of compounds like this compound, several aspects can be addressed from a green chemistry perspective:
Solvent Selection: Traditional syntheses often employ volatile organic solvents (VOCs). The exploration of greener alternatives such as water, supercritical fluids, or ionic liquids is an active area of research. For instance, some nucleophilic aromatic substitution reactions have been successfully carried out in water or biphasic systems.
Catalysis: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. For the nitration step in the synthesis of precursors, solid acid catalysts are being investigated as replacements for the conventional mixed acid (sulfuric and nitric acid), which generates significant acidic waste. rsc.org Similarly, photocatalytic methods for C-S bond formation, as mentioned in the radical functionalization section, offer a green alternative to traditional methods that may require stoichiometric and often toxic reagents. acs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The thiol-ene reaction is a prime example of an atom-economical reaction.
Use of Safer Reagents: Efforts are being made to replace hazardous reagents with safer alternatives. For example, in the conversion of anilines to thiols, alternative methods to the use of xanthates, which can release flammable and toxic carbon disulfide, are being explored.
Recent research has highlighted several environmentally benign methods for key transformations in thiophenol synthesis:
Photocatalytic Synthesis: Visible-light photocatalysis has been employed for the synthesis of various sulfur-containing compounds, including the coupling of thiophenols with other molecules under mild conditions. acs.orgacs.org
Oxidation of Thiols: The oxidation of thiols to disulfides, a common side reaction but also a potential synthetic step, can be achieved using green oxidants like molecular oxygen (from air) under sonication, avoiding the need for metal-based or halogenated oxidizing agents. rsc.org
Solvent-Free Reactions: Where possible, conducting reactions in the absence of a solvent can significantly reduce waste and simplify product isolation.
The following table highlights some green chemistry approaches relevant to the synthesis of substituted thiophenols.
| Transformation | Conventional Method | Green Alternative | Green Advantage |
| Nitration | Mixed acid (H2SO4/HNO3) | Solid acid catalysts, N2O5 | Reduced acid waste, easier catalyst separation. rsc.org |
| Thiol Synthesis | Diazotization with xanthates | Catalytic methods, use of safer sulfur sources | Avoids toxic byproducts. |
| C-S Bond Formation | Use of stoichiometric reagents | Photocatalysis, thiol-ene reaction | Milder conditions, higher atom economy. beilstein-journals.org |
| Oxidation | Metal-based oxidants | Air (O2), H2O2 | Benign byproducts (water). rsc.org |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Nitrobenzene 1 Thiol
Nucleophilic Aromatic Substitution (SNAr) Pathways
The aromatic ring of 2-fluoro-3-nitrobenzene-1-thiol is activated towards nucleophilic attack due to the presence of the powerful electron-withdrawing nitro group. This activation facilitates the displacement of leaving groups on the ring through the SNAr mechanism, which typically involves a two-step addition-elimination process.
Reactivity and Displacement of the Fluorine Substituent
In the context of nucleophilic aromatic substitution, a fluorine atom is a remarkably effective leaving group when positioned ortho or para to a strong electron-withdrawing group. masterorganicchemistry.combyjus.com For this compound, the fluorine atom is situated ortho to the nitro group, a placement that strongly activates the carbon atom to which it is attached.
The reactivity order in SNAr for halogens is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.comstrath.ac.uk This is because the rate-determining step in SNAr is typically the initial attack by the nucleophile to form a stabilized carbanion (the Meisenheimer complex), not the cleavage of the carbon-halogen bond. masterorganicchemistry.comdoubtnut.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom, accelerating this initial attack. Even though the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, second step of the reaction, which involves the re-aromatization of the ring. masterorganicchemistry.com
Studies on analogous compounds like 2,4-difluoronitrobenzene (B147775) and 4,5-difluoro-1,2-dinitrobenzene demonstrate the facile displacement of activated fluorine atoms by various nucleophiles, including amines, alcohols, and thiols. nih.gov For instance, the reaction of 2-fluoronitrobenzene with carbanions proceeds efficiently to displace the fluorine. researchgate.net Similarly, this compound is expected to react readily with a range of nucleophiles (Nu:⁻) to displace the fluoride (B91410) ion and form a new substituted product. The thiol group (-SH) present in the molecule is itself a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻), suggesting the possibility of intermolecular reactions or polymerization under basic conditions.
| Halogen Leaving Group (in p-halonitrobenzene) | Relative Rate of Reaction |
| F | 3300 |
| Cl | 4.3 |
| Br | 2.5 |
| I | 1 |
| Data derived from studies on p-halonitrobenzenes, illustrating the superior reactivity of fluorine in SNAr reactions. masterorganicchemistry.com |
Reactivity and Displacement of the Nitro Group
While halogens are the more common leaving groups in SNAr reactions, the displacement of a nitro group is also a documented and synthetically useful process. acs.orgresearchgate.net This reaction typically requires activation by other electron-withdrawing groups on the aromatic ring and often involves potent nucleophiles. acs.orgresearchgate.net
In this compound, the displacement of the nitro group is significantly less probable than the displacement of the highly activated fluorine atom under typical SNAr conditions. The C-F bond is polarized for attack, and fluoride is a competent leaving group in this context. However, under specific circumstances, such as with certain soft nucleophiles or under thermal or photochemical conditions, nitro group displacement could be induced. For example, studies have shown that nitroarenes can react with aryl disulfides to yield diaryl sulfides via the elimination of the nitro group. researchgate.net A reaction involving a thiol nucleophile could potentially displace the nitro group, although this would be in competition with the more kinetically favored fluorine displacement. nih.gov
Mechanistic Insights into Meisenheimer Complex Formation and Decomposition
The SNAr reaction of this compound proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. byjus.comfrontiersin.org The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine.
The decomposition of the Meisenheimer complex is the second, rapid step of the mechanism. The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride ion. masterorganicchemistry.com The stability of this intermediate is paramount; without the strong resonance-stabilizing effect of the nitro group, the SNAr reaction would be kinetically unfavorable.
Influence of Solvent and Catalyst on SNAr Kinetics and Regioselectivity
The kinetics of SNAr reactions are profoundly influenced by the choice of solvent. The rate of reaction is generally much higher in polar aprotic solvents (e.g., DMSO, DMF, HMPA) than in protic solvents (e.g., methanol (B129727), water). researchgate.net Protic solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and increases the activation energy required for it to attack the aromatic ring. In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anionic nucleophile, leaving the "naked" nucleophile highly reactive. researchgate.net
The transfer of an SNAr reaction from a protic solvent like methanol to a dipolar aprotic solvent can lead to a significant rate enhancement, often due to a more favorable enthalpy of activation. researchgate.net
| Solvent Type | General Effect on SNAr Rate | Reason |
| Polar Aprotic (e.g., DMSO, DMF) | Greatly Accelerates | Poorly solvates the anion, increasing its nucleophilicity. Stabilizes the charged Meisenheimer complex. |
| Polar Protic (e.g., H₂O, Methanol) | Slows Down | Strongly solvates the nucleophile via hydrogen bonding, reducing its reactivity. |
| Nonpolar (e.g., Toluene, Hexane) | Very Slow / No Reaction | Reactants, particularly ionic nucleophiles, have poor solubility. |
Catalysts can also be employed to promote SNAr reactions. For instance, organic superbases can deprotonate even weak nucleophiles, increasing their reactivity, and can activate the aryl fluoride substrate. acs.org Phase-transfer catalysts are another option, used to transport an anionic nucleophile from an aqueous phase to an organic phase where the aromatic substrate is dissolved, thereby facilitating the reaction.
Reactions Involving the Thiol (-SH) Moiety
The thiol group is a versatile functional handle, known for its nucleophilicity and its susceptibility to oxidation.
Oxidation Reactions Leading to Disulfides, Sulfoxides, and Sulfones
The sulfur atom in the thiol group of this compound exists in its most reduced state and can be readily oxidized to various higher oxidation states.
Disulfides: Mild oxidation of thiols, often in the presence of a base and an oxidant like air (O₂), iodine (I₂), or hydrogen peroxide (H₂O₂), leads to the formation of a disulfide bond. nih.gov This reaction involves the coupling of two thiol molecules to form a dimer. For example, treatment of this compound with a mild oxidant would yield bis(2-fluoro-3-nitrophenyl) disulfide. Redox-click chemistry using reagents like sulfuryl fluoride (SO₂F₂) has also been shown to be a highly efficient method for converting thiols to symmetric disulfides with quantitative yields. chemrxiv.orgresearchgate.net
Sulfoxides and Sulfones: Stronger oxidizing agents are required to achieve higher oxidation states. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can oxidize thiols or sulfides first to sulfoxides and then, with excess oxidant or more forcing conditions, to sulfones. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of the corresponding sulfide (B99878) with one equivalent of m-CPBA would likely yield the sulfoxide, while two or more equivalents would produce the sulfone. organic-chemistry.org Selective oxidation can be achieved by careful control of stoichiometry and reaction conditions. Catalytic systems, such as those using tantalum carbide or niobium carbide with H₂O₂, can provide selectivity for sulfoxides or sulfones, respectively. organic-chemistry.orgorganic-chemistry.org
| Oxidizing Reagent | Typical Product |
| Air (O₂), I₂, mild H₂O₂ | Disulfide |
| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) (≥2 equiv.) | Sulfone |
| Urea-hydrogen peroxide / Phthalic anhydride | Sulfone |
| Selectfluor® | Sulfoxide or Sulfone |
| This table provides a general guide to the oxidation products of thiols/sulfides based on the reagent used. organic-chemistry.orgorganic-chemistry.org |
C-S Bond Formation via Nucleophilic Attack on Electrophiles
The thiol group of this compound is a potent nucleophile, readily participating in reactions that form carbon-sulfur (C-S) bonds. This reactivity is central to its utility in organic synthesis. The sulfur atom, with its lone pairs of electrons, can attack a wide range of electrophilic carbon centers.
One of the most fundamental reactions is the S-alkylation to form thioethers. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion. This anion then undergoes a classic SN2 reaction with alkyl halides or other suitable alkylating agents.
Table 1: Representative S-Alkylation of this compound
| Electrophile | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetone | 1-Fluoro-2-(methylthio)-3-nitrobenzene |
| Benzyl bromide | NaH | THF | 1-(Benzylthio)-2-fluoro-3-nitrobenzene |
| Ethyl bromoacetate | Et₃N | Dichloromethane | Ethyl 2-((2-fluoro-3-nitrophenyl)thio)acetate |
The nucleophilic character of the thiol also allows it to react with other carbon-based electrophiles, such as those found in epoxides and α,β-unsaturated carbonyl compounds (via Michael addition). These reactions provide access to a diverse array of functionalized thioethers.
Thiol-Ene and Thiol-Yne Click Reactions
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-ene and thiol-yne reactions are prominent examples of click chemistry, and this compound is a suitable substrate for these transformations. wikipedia.orgalfa-chemistry.com
The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgalfa-chemistry.com This reaction can be initiated either by a radical initiator (e.g., AIBN, photoinitiators) or by a base. alfa-chemistry.com
Radical Mechanism: A thiyl radical (RS•) is generated, which then adds to the alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.orgalfa-chemistry.com This pathway typically results in the anti-Markovnikov addition product. wikipedia.org
Nucleophilic (Michael Addition) Mechanism: In the presence of a base, the thiol is deprotonated to a thiolate anion. This anion then acts as a nucleophile, attacking an electron-deficient alkene (like an acrylate (B77674) or maleimide) in a conjugate addition. alfa-chemistry.com
The thiol-yne reaction is the analogous addition of a thiol to an alkyne (a yne), and it can also proceed through either a radical or nucleophilic mechanism. These reactions are highly efficient for creating vinyl sulfides, which can be valuable synthetic intermediates.
Table 2: Thiol-Ene/Yne Reaction Participation
| Reaction Type | Unsaturated Partner | Initiator/Catalyst | General Product Structure |
| Thiol-Ene | Alkene (e.g., 1-octene) | Radical Initiator (AIBN) | 1-Fluoro-2-((octyl)thio)-3-nitrobenzene |
| Thiol-Ene | Acrylate | Base (e.g., Et₃N) | Ester-functionalized thioether |
| Thiol-Yne | Alkyne (e.g., phenylacetylene) | Radical Initiator | Vinyl sulfide |
The versatility and robustness of these click reactions make them powerful tools for polymer synthesis, surface modification, and bioconjugation, where the specific properties of the 2-fluoro-3-nitrophenyl group can be imparted to larger molecules. nih.govresearchgate.netrsc.org
Reactivity with Other Functional Groups
Beyond simple alkylating agents and unsaturated systems, the thiol group of this compound can react with a variety of other functional groups. libretexts.org For instance, it can react with aldehydes and ketones to form hemithioacetals and thioacetals, respectively. The reaction with carboxylic acid derivatives, such as acyl chlorides or anhydrides, leads to the formation of thioesters. These reactions expand the synthetic utility of this compound, allowing for its incorporation into a wider range of molecular architectures.
Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.orgmsu.edu The feasibility and regioselectivity of EAS on the this compound ring are governed by the electronic effects of the three existing substituents: the fluoro (-F), nitro (-NO₂), and thiol (-SH) groups.
Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It strongly discourages electrophilic attack and directs incoming electrophiles to the meta position relative to itself. uci.edulibretexts.org
Fluoro Group (-F): As a halogen, fluorine is deactivating due to its strong inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can be donated by resonance to stabilize the cationic intermediate (the arenium ion) formed during the attack at these positions. uci.edulibretexts.org
Thiol Group (-SH): The thiol group is an activating, ortho, para-director. Its lone pair electrons can be donated through resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions.
The -SH group directs ortho (position 6) and para (position 4).
The -F group directs ortho (position 3, which is blocked) and para (position 5).
The -NO₂ group directs meta (positions 5 and 1, with 1 being blocked).
Radical Reactions and Photochemistry of this compound
Photo-Induced Transformations of Nitrobenzene (B124822) Derivatives with Thiols
The photochemistry of nitroaromatic compounds is a rich and complex field. Upon irradiation with UV light, nitrobenzene derivatives can be excited to a biradical-like triplet state. tandfonline.com This excited state is capable of abstracting a hydrogen atom from a suitable donor. tandfonline.com Thiols, with their relatively weak S-H bonds, are excellent hydrogen donors for this process. tandfonline.com
Research on the photoreaction of nitrobenzene derivatives with alkyl thiols has shown that it can lead to the formation of sulfonamides. figshare.comtandfonline.com The proposed mechanism involves the photo-excited nitrobenzene abstracting a hydrogen atom from the thiol to form a thiyl radical and a phenyl radical species. tandfonline.com These radicals can then couple in a series of steps, ultimately resulting in the transfer of oxygen atoms from the nitro group to the sulfur atom. tandfonline.comtandfonline.com While this reaction has been demonstrated for various nitrobenzenes, its specific application to this compound would be an extension of this general principle.
Generation and Reactivity of Aryl and Thiyl Radicals
Both aryl and thiyl radicals can be generated from this compound under appropriate conditions.
Thiyl Radicals (ArS•): The generation of a thiyl radical from this compound is readily achieved. The relatively weak S-H bond can be cleaved homolytically using radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. nih.gov Once formed, this thiyl radical can engage in various reactions. As mentioned, it is the key intermediate in radical thiol-ene and thiol-yne reactions. wikipedia.org It can also participate in cascade cyclizations if an unsaturated moiety is present elsewhere in a molecule it is attached to. nih.gov
Aryl Radicals: The generation of an aryl radical from this compound is less direct. It could potentially be formed through processes like the Sandmeyer reaction if the nitro group were first reduced to an amine and then diazotized. Another possibility is through certain photochemical pathways, although this is less common. The reactivity of aryl radicals is diverse; they can abstract hydrogen atoms, add to double and triple bonds, or participate in cyclization reactions.
The interplay of these radical species can lead to complex product mixtures or, when controlled, provide powerful synthetic routes to novel molecular structures.
Radical Addition and Substitution Processes
The generation of a thiyl radical (RS•) from this compound is a critical initiation step for its participation in radical reactions. This process can be achieved through various methods, including photolysis, thermolysis, or the use of radical initiators. The presence of both a fluorine atom and a nitro group on the aromatic ring is expected to influence the stability and reactivity of the resulting thiyl radical. Specifically, the strong electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom can impact the electron density on the sulfur atom, thereby modulating the radical's properties. acs.org
Once formed, the 2-fluoro-3-nitrophenylthiyl radical can undergo addition reactions with unsaturated systems, such as alkenes and alkynes. This process, known as the thiol-ene reaction, is a well-established method for the formation of carbon-sulfur bonds. wikipedia.org The reaction typically proceeds via a radical chain mechanism, as depicted in the following steps:
Initiation: Formation of the 2-fluoro-3-nitrophenylthiyl radical.
Propagation: a. Addition of the thiyl radical to an alkene, forming a carbon-centered radical intermediate. b. Hydrogen abstraction from a molecule of this compound by the carbon-centered radical, yielding the thioether product and regenerating the thiyl radical.
The regioselectivity of this addition is a key consideration. In the radical addition of thiols to alkenes, the addition of the thiyl radical generally follows an anti-Markovnikov pathway. wikipedia.org This means that the sulfur atom adds to the less substituted carbon of the double bond. This selectivity is primarily governed by the stability of the resulting carbon-centered radical intermediate. For instance, in the addition to a terminal alkene, the formation of a primary radical is less favorable than the formation of a secondary radical, thus directing the thiyl radical to the terminal carbon.
While radical addition is a prominent reaction pathway, radical substitution on the aromatic ring of this compound is less common under typical radical conditions. The high bond dissociation energy of the C-F and C-NO2 bonds makes their homolytic cleavage less favorable compared to the S-H bond. However, under specific high-energy conditions, substitution processes might be initiated, though such reactions are not widely documented for this specific compound.
Chemoselectivity and Regioselectivity in Complex Reaction Systems
In a molecule possessing multiple reactive sites, such as this compound, the selective reaction of one functional group over others is a significant challenge and a measure of the reaction's utility. The chemoselectivity of reactions involving this compound is dictated by the inherent reactivity of the thiol, the aromatic nitro group, and the fluorine substituent under specific reaction conditions.
The thiol group is generally a soft nucleophile and readily participates in a variety of reactions, including Michael additions, nucleophilic substitutions, and the aforementioned radical additions. acsgcipr.org The nitro group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to it. The fluorine atom is a good leaving group in SNA_r_ reactions.
In complex reaction systems, the choice of reagents and reaction conditions determines which functional group will react preferentially. For instance, in the presence of a base and a Michael acceptor, the thiolate anion of this compound is expected to undergo a conjugate addition. acsgcipr.org Conversely, under radical conditions initiated by light or a radical initiator, the thiol group will preferentially engage in radical addition reactions with alkenes or alkynes. wikipedia.org
The regioselectivity in reactions of this compound is also a critical aspect, particularly in addition reactions and aromatic substitution reactions.
Radical Addition: As discussed previously, the radical addition of the thiol to unsymmetrical alkenes is expected to be highly regioselective, favoring the anti-Markovnikov product. wikipedia.org The steric and electronic properties of the alkene substrate will also play a role in the degree of regioselectivity.
Nucleophilic Aromatic Substitution: In SNA_r_ reactions, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The nitro group strongly activates the ortho and para positions for nucleophilic attack. In this compound, the fluorine atom is at a position ortho to the nitro group, making it a prime site for substitution by a nucleophile. The thiol group, being ortho to the nitro group as well, could also potentially be a leaving group, though this is generally less common than the displacement of a halogen. The precise outcome would depend on the nature of the nucleophile and the reaction conditions.
Structure Reactivity Relationships and Electronic Effects in 2 Fluoro 3 Nitrobenzene 1 Thiol
Electronic Activation and Deactivation by Fluoro and Nitro Substituents
The substitution pattern on the benzene (B151609) ring creates a significant electronic imbalance, with a strong push-pull dynamic. The fluoro and nitro groups are both electron-withdrawing, but they operate through different dominant mechanisms.
The nitro group is a powerful deactivating group, withdrawing electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-R). Its strong electron-accepting potency significantly reduces the ring's nucleophilicity. nih.gov This deactivation is crucial in determining the rate and feasibility of electrophilic aromatic substitution reactions.
The fluoro group presents a more complex scenario. While fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), it can also donate electron density into the ring via a resonance effect (+R) due to its lone pairs. researchgate.net However, this resonance donation is weak. In the context of electrophilic aromatic substitution, fluorobenzene's reactivity is often comparable to that of benzene itself, suggesting a near-cancellation of its strong inductive withdrawal and weak resonance donation. researchgate.net In 2-Fluoro-3-nitrobenzene-1-thiol, the combined inductive pull of both the fluoro and nitro groups makes the aromatic ring significantly electron-deficient.
Table 1: Electronic Effects of Substituents
| Substituent | Inductive Effect (-I) | Resonance Effect (R) | Overall Effect on Ring |
|---|---|---|---|
| Fluoro (-F) | Strongly Withdrawing | Weakly Donating (+R) | Net Deactivating (but weak) |
| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing (-R) | Strongly Deactivating |
| Thiol (-SH) | Weakly Withdrawing | Weakly Donating (+R) | Weakly Activating |
Impact of the Thiol Group on Aromatic Ring Electron Density
The thiol (-SH) group generally acts as a weak activating group in the context of electrophilic aromatic substitution. Its influence stems from the lone pairs on the sulfur atom, which can be donated into the aromatic π-system through resonance (+R effect). This donation slightly increases the electron density of the ring.
Furthermore, thiols can engage in favorable S–H/π interactions with aromatic rings. acs.org This interaction involves a molecular orbital overlap between an aromatic π donor orbital and the S–H σ* acceptor orbital, which can contribute to the stabilization of molecular assemblies. acs.orgnih.gov This interaction underscores the thiol group's ability to electronically engage with the aromatic system, influencing its electron density and conformation. nih.gov In the specific molecule of this compound, the thiol's weak electron-donating nature counteracts, to a small degree, the powerful deactivating effects of the nitro and fluoro groups.
Steric and Electronic Factors Influencing Reaction Kinetics and Thermodynamics
Both steric and electronic factors are critical in determining the rates (kinetics) and outcomes (thermodynamics) of reactions involving this compound. acs.orgacs.org
Electronic Factors: The profound deactivation of the aromatic ring by the nitro and fluoro groups significantly slows the rate of electrophilic aromatic substitution reactions. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. The acidity of the thiol proton is also enhanced by the electron-withdrawing substituents.
Steric Factors: Steric hindrance, which arises from the spatial arrangement of atoms, is a crucial consequence of steric effects. wikipedia.org It involves repulsive forces between overlapping electron clouds that can slow down chemical reactions. wikipedia.org In this compound, the substituents are adjacent, leading to potential steric crowding around the reaction centers. For instance, the bulky nitro group can sterically hinder reactions at the adjacent thiol group (position 1) and the fluoro-substituted carbon (position 2). The orientation of colliding molecules, described by the steric factor (ρ), is critical for a reaction to occur, and complex molecules often have lower steric factors, meaning fewer collisions have the correct orientation for reaction. dalalinstitute.com The reaction rate for systems involving thiols is dependent on both electronic and steric interactions. nsf.gov
Resonance and Inductive Effects Governing Positional Reactivity
The interplay of resonance and inductive effects determines the regioselectivity (positional reactivity) of the aromatic ring.
Inductive Effect (-I): The fluorine and nitro groups both exert a strong inductive pull, withdrawing electron density through the sigma bond framework. This effect is strongest at the carbons directly attached to the substituents and diminishes with distance.
Resonance Effect (R): The nitro group withdraws π-electron density, particularly from the ortho and para positions relative to itself. The fluoro and thiol groups donate π-electron density, primarily to their ortho and para positions.
In this compound:
The thiol group (at C1) directs activating effects (ortho, para) to positions C2 and C6 (ortho) and C4 (para).
The fluoro group (at C2) directs activating effects (ortho, para) to positions C1 and C3 (ortho) and C5 (para).
The nitro group (at C3) strongly deactivates all positions, but especially its ortho (C2, C4) and para (C6) positions.
Quantitative Structure-Reactivity (QSR) Correlations in Substituted Thiophenols
Quantitative Structure-Reactivity Relationships (QSRR) or Quantitative Structure-Activity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. chemrxiv.org These models use molecular descriptors to predict the properties of new compounds.
A QSAR study on the toxicity of a series of 51 phenols and thiophenols used electronic and physicochemical descriptors to build a predictive model. researchgate.net Such studies demonstrate that the properties of substituted thiophenols can be effectively modeled. The descriptors used in these models can be categorized as follows:
Electronic Descriptors: These quantify the electronic effects of substituents, such as Hammett constants (σ), which relate to the electron-donating or -withdrawing ability of substituents. For nitroaromatic compounds, the single-electron reduction potential (E¹₇) is a key descriptor that correlates with the electron-accepting potency of the molecule. nih.gov
Steric Descriptors: These describe the size and shape of the molecule or its substituents, such as Taft steric parameters (Es).
Physicochemical Descriptors: These include properties like the partition coefficient (logP), which measures lipophilicity.
By establishing a mathematical relationship between these descriptors and an observed property (like reaction rate or toxicity), QSRR models can predict the reactivity of un-tested compounds like this compound, provided it falls within the model's applicability domain. chemrxiv.orgresearchgate.net
Table 2: Example Descriptors for QSAR/QSRR of Substituted Thiophenols
| Descriptor Type | Example Descriptor | Property Measured |
|---|---|---|
| Electronic | Single-electron reduction potential (E¹₇) | Electron-accepting potency |
| Electronic | Hammett constant (σ) | Inductive and resonance effects of substituents |
| Physicochemical | logP (Octanol-water partition coefficient) | Lipophilicity/Hydrophobicity |
| Topological | Wiener Index | Molecular branching and size |
Based on principles from QSAR studies. nih.govresearchgate.net
Computational Chemistry and Theoretical Modeling of 2 Fluoro 3 Nitrobenzene 1 Thiol
Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and electronic structure of chemical compounds. For derivatives of nitrobenzene (B124822), DFT calculations, often combined with basis sets like 6-31+G(d,p), are employed to determine optimized geometries, including bond lengths and angles. smf.mx These calculations reveal how substituents, such as fluorine and a nitro group, influence the geometry of the benzene (B151609) ring. For instance, the bond lengths between carbon and halogen atoms are known to increase with the size of the halogen and decrease with its electronegativity. smf.mx
The electronic structure of such molecules is also elucidated using DFT. These studies provide information on the distribution of electrons within the molecule and the energies of the molecular orbitals. researchgate.net Analysis of the electronic structure helps in understanding the molecule's stability and potential reaction pathways. researchgate.net For similar compounds, DFT has been used to calculate ground-state energies and compare them across different functionals like B3LYP and M06-2X to ensure accuracy. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.comcureffi.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. mdpi.com For nitrobenzene derivatives, FMO analysis has shown that the energy band gap is related to the nature of the substituents on the benzene ring. smf.mx The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for nucleophilic and electrophilic attack. ucsb.edu For instance, in many substituted benzenes, the HOMO is often localized on the ring, indicating its role as the primary nucleophilic site. ucsb.edu
Elucidation of Reaction Mechanisms and Transition States through Computational Studies
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms and identify the transition states involved. By modeling the potential energy surface of a reaction, researchers can map out the energetic pathway from reactants to products, including any intermediates and transition states. For reactions involving thiol-containing compounds, computational studies can investigate the mechanisms of reactions such as thiol-ene additions. rsc.org
For instance, in the study of similar molecules, transition state analysis has been performed to calculate rotational barriers of functional groups, which involves finding a single negative frequency in the vibrational analysis. acs.org This type of analysis is crucial for understanding conformational changes and their impact on reactivity. Theoretical calculations can also be used to predict the reactivity of different sites within a molecule, which can then be correlated with experimental findings. rsc.org
Prediction of Spectroscopic Signatures and Conformational Preferences
Computational methods are widely used to predict various spectroscopic properties, such as vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies of a molecule, researchers can assign the bands observed in experimental spectra to specific vibrational modes. nih.gov Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR data. nih.gov
Conformational analysis, another important aspect of computational chemistry, helps in identifying the most stable three-dimensional arrangement of a molecule's atoms. For flexible molecules, this involves calculating the energies of different conformers to determine their relative populations. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and intermolecular interactions.
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule and its resulting molecular electrostatic potential (MEP) are key determinants of its reactivity and intermolecular interactions. The MEP provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netyoutube.com
Negative regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. researchgate.net For nitrobenzene derivatives, the nitro group typically creates a region of strong negative electrostatic potential, while the hydrogen atoms of the benzene ring are generally in regions of positive potential. researchgate.net The MEP is also correlated with the molecule's dipole moment and can provide insights into intramolecular charge transfer. researchgate.net
Solvation Models and Their Influence on Calculated Reactivity
The solvent environment can have a significant impact on the reactivity and properties of a molecule. Computational solvation models are used to simulate the effect of a solvent on a solute molecule. The Conductor-like Polarizable Continuum Model (CPCM) is one such method that has been used to study the effect of different solvents on nitrobenzene compounds. smf.mx
These models can predict how the solvent influences properties like the dipole moment and the energies of molecular orbitals. smf.mx For example, studies have shown that the dipole moment of a molecule can be reduced upon substitution and in the presence of a solvent. smf.mx Solvation models are crucial for obtaining a more realistic prediction of reactivity in solution, as they account for the stabilizing or destabilizing effects of the surrounding medium. For instance, the choice of solvent can influence the rate and outcome of reactions like the thiol-ene reaction. rsc.org
Advanced Spectroscopic and Analytical Characterization for Research on 2 Fluoro 3 Nitrobenzene 1 Thiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Fluoro-3-nitrobenzene-1-thiol. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular framework, electronic environment of the nuclei, and through-bond or through-space interactions can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the thiol proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, as well as the electron-donating nature of the thiol group. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. For instance, in alkyl thiols, the thiol proton resonance is often observed between 1.2-1.8 ppm. rsc.org The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the ¹⁹F nucleus.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine atom will show smaller two- and three-bond C-F couplings, respectively. The presence of the nitro group will cause a downfield shift for the carbon to which it is attached. For comparison, in 1-fluoro-2-nitrobenzene (B31998), the carbon chemical shifts are well documented and provide a basis for predicting the spectrum of the target compound. chemicalbook.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for studying fluorinated organic compounds. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. rsc.org The chemical shift of the fluorine atom in this compound will provide insight into its electronic environment. The electron-withdrawing nitro group and the thiol group will influence the shielding of the fluorine nucleus. Coupling between the ¹⁹F nucleus and the aromatic protons will be observed, providing further structural confirmation. The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap. rsc.org
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 7.0 - 8.5 | J(H,H) = 7-9 Hz (ortho), 2-3 Hz (meta), <1 Hz (para); J(H,F) = 5-10 Hz (ortho), 2-5 Hz (meta) |
| ¹H (Thiol) | 3.0 - 4.0 (variable) | - |
| ¹³C (C-F) | 150 - 165 | ¹J(C,F) ≈ 240-260 Hz |
| ¹³C (C-NO₂) | 145 - 155 | |
| ¹³C (C-SH) | 125 - 135 | |
| ¹³C (Aromatic) | 115 - 140 | J(C,F) will be observed |
| ¹⁹F | -110 to -130 (relative to CFCl₃) | J(F,H) will be observed |
This table is predictive and based on data for structurally similar compounds.
Mechanistic insights can be gained by monitoring changes in the NMR spectra during chemical reactions involving this compound. For example, the disappearance of the thiol proton signal can indicate its involvement in a reaction.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed.
Accurate Mass Measurement: The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ of this compound (C₆H₄FNO₂S) can be calculated and compared with the experimentally determined value. This provides a high degree of confidence in the compound's identity.
Fragmentation Analysis: In addition to the molecular ion, mass spectrometry provides information about the fragmentation pattern of the molecule. Under electron ionization (EI) or other ionization techniques, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the compound. For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂, NO, and other small neutral molecules. The presence of the thiol and fluoro groups will also lead to specific fragmentation patterns. For instance, mass spectral data for 1-fluoro-3-nitrobenzene (B1663965) shows characteristic peaks that can be used as a reference. nih.gov
Predicted Fragmentation Pattern for this compound:
| Ion | m/z (Predicted) | Description |
| [C₆H₄FNO₂S]⁺ | 173.00 | Molecular Ion |
| [M - NO₂]⁺ | 127.01 | Loss of nitro group |
| [M - SH]⁺ | 140.01 | Loss of thiol radical |
| [C₆H₄F]⁺ | 95.03 | Loss of NO₂ and SH |
| [C₅H₄S]⁺ | 96.01 | Rearrangement and loss of HF and NO |
This table is predictive and based on common fragmentation patterns of related compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, N-O (nitro group), C-F, and C-S stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations. The S-H stretching vibration typically appears as a weak band around 2550-2600 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-F stretching vibration will likely be observed in the 1100-1300 cm⁻¹ region. Data from related compounds like 1-fluoro-2-nitrobenzene and 1-fluoro-3-nitrobenzene can aid in the assignment of these bands. nih.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. The C-S-H bending mode is also a useful diagnostic peak in the Raman spectra of thiols. rsc.org The symmetric stretching of the nitro group is also typically strong in the Raman spectrum. Symmetrical vibrations of the aromatic ring will also be prominent.
Characteristic Vibrational Frequencies:
| Functional Group | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |
| S-H Stretch | 2550-2600 (weak) | 2550-2600 (stronger) |
| N-O Asymmetric Stretch | 1500-1570 (strong) | 1500-1570 (medium) |
| N-O Symmetric Stretch | 1300-1370 (strong) | 1300-1370 (strong) |
| C-F Stretch | 1100-1300 (strong) | 1100-1300 (weak) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |
| C-S Stretch | 600-800 | 600-800 |
This table is predictive and based on general vibrational spectroscopy correlations and data for similar compounds. rsc.orgnih.govchemicalbook.comresearchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.
This technique would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding involving the thiol group or dipole-dipole interactions involving the nitro group and the C-F bond. Such information is crucial for understanding the physical properties of the compound and its behavior in the solid state. Currently, no public crystallographic data for this compound is available in the searched databases.
In-Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection
In-situ spectroscopic techniques, such as in-situ IR or NMR spectroscopy, are powerful tools for monitoring the progress of reactions involving this compound in real-time. These methods allow for the detection of transient intermediates and provide valuable mechanistic information.
For example, in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be used to follow the consumption of this compound and the formation of products by monitoring the characteristic vibrational bands of the functional groups. Studies on the hydrogenation of nitrobenzene (B124822) have successfully utilized in-situ IR to identify intermediates adsorbed on a catalyst surface. nih.gov A similar approach could be applied to reactions of this compound. By tracking the changes in the spectra over time, kinetic data can also be extracted.
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
Advanced chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be suitable for the analysis of this compound. A UV detector would be appropriate for detection, as the nitroaromatic chromophore absorbs strongly in the UV region. The purity of a sample can be determined by integrating the peak area of the main component and any impurities. A certificate of analysis for a related compound, o-nitrofluorobenzene, indicates a purity of 99.61% as determined by HPLC at 255 nm. lgcstandards.com
Gas Chromatography (GC): Gas chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The choice of the column and temperature program would be critical to achieve good separation. GC can be used to determine the purity of the compound and to identify any volatile impurities. For example, the purity of 1-fluoro-3,5-dimethyl-2-nitrobenzene (B1603198) is specified as ≥96.0% by GC. thermofisher.com
Applications of 2 Fluoro 3 Nitrobenzene 1 Thiol in Advanced Organic Synthesis
Role as a Precursor for Diverse Organosulfur Compounds
The thiol group (-SH) of 2-Fluoro-3-nitrobenzene-1-thiol is a primary site for chemical modification, serving as a gateway to a vast range of organosulfur compounds. Standard reactions of thiols, such as S-alkylation and S-arylation, can be readily performed to introduce various substituents. Furthermore, the thiol can undergo oxidation to form disulfides or more highly oxidized sulfur species.
A significant application is in the synthesis of thianthrene (B1682798) derivatives. Thianthrenes are sulfur-containing heterocyclic compounds that have gained interest for their potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to their ability to facilitate thermally activated delayed fluorescence (TADF). diva-portal.org The synthesis can involve the reaction of two equivalents of the thiol or its derivatives, leading to the formation of the characteristic dibenzo mdpi.comyoutube.comdithiine core structure. The electronic properties of the resulting thianthrene can be finely tuned by the persistent fluoro and nitro substituents.
Table 1: Representative Transformations of the Thiol Group
| Reaction Type | Reagent/Conditions | Product Class |
|---|---|---|
| S-Alkylation | Alkyl halide, Base | Thioether |
| S-Arylation | Aryl halide, Catalyst | Thioether |
| Oxidation | Mild oxidant (e.g., I2, air) | Disulfide |
Utility in the Synthesis of Fluorinated Aromatic Scaffolds
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is a result of the strong electron-withdrawing effect of the nitro group located in the ortho position. libretexts.org This high reactivity allows the fluorine to be displaced by a wide variety of nucleophiles, including amines, alcohols, and other thiols, under relatively mild conditions. nih.govresearchgate.net
This SNAr reactivity is a powerful tool for constructing complex, fluorinated (or formerly fluorinated) aromatic scaffolds. By reacting this compound with a chosen nucleophile, the 3-nitro-thiophenyl moiety can be appended to other molecular fragments. This strategy is valuable in medicinal chemistry and materials science, where the introduction of this specific substructure can impart desired electronic, steric, and pharmacokinetic properties. nih.gov For instance, reaction with an amine-containing molecule results in a new secondary amine, linking the two components.
Building Block for the Construction of Heterocyclic Systems
The unique arrangement of reactive functional groups in this compound makes it an excellent starting material for the synthesis of various sulfur-containing heterocyclic systems. nih.gov Intramolecular cyclization reactions can be designed to form new rings by involving the thiol group with either the nitro or the fluoro substituent.
For example, under reductive conditions, the nitro group can be converted to an amine. This newly formed amino group, being ortho to the thiol, can readily undergo intramolecular condensation to form a benzothiazine derivative. Alternatively, the fluorine atom and the thiol group can react with a binucleophilic reagent in a tandem SNAr/cyclization sequence to construct novel heterocyclic frameworks. The ability to participate in cycloaddition reactions further extends its utility, providing access to complex polycyclic systems. nih.govrsc.org
Table 2: Potential Heterocyclic Systems from this compound
| Reaction Type | Key Transformation | Resulting Heterocycle |
|---|---|---|
| Intramolecular Cyclization | Reduction of NO2 to NH2, then condensation | Benzothiazine derivative |
| Tandem SNAr/Cyclization | Reaction with a binucleophile (e.g., hydrazine) | Fused thia-diazine system |
Intermediate in the Formation of Sulfonamides and Sulfonyl Chlorides
A well-documented application of this compound is its role as a direct precursor to 2-Fluoro-3-nitrobenzene-1-sulfonyl chloride. researchgate.netbldpharm.comambeed.com This transformation is typically achieved through oxidative chlorination, where the thiol group is converted into the highly reactive sulfonyl chloride (-SO2Cl) functional group using reagents like chlorine in an acidic medium. acsgcipr.org
The resulting 2-Fluoro-3-nitrobenzene-1-sulfonyl chloride is a valuable synthetic intermediate. Sulfonyl chlorides are key electrophiles for the synthesis of sulfonamides, a prominent structural motif in a multitude of pharmaceutical agents, including antibiotics and diuretics. The reaction of the sulfonyl chloride with primary or secondary amines provides the corresponding sulfonamides in good yields. This two-step sequence (thiol → sulfonyl chloride → sulfonamide) represents a robust and versatile method for accessing complex, highly functionalized sulfonamide derivatives. acsgcipr.org
Strategic Reactant for Biaryl and Polysubstituted Benzene (B151609) Derivatives
The presence of multiple, orthogonally reactive sites on this compound allows for its use in the strategic synthesis of polysubstituted benzene derivatives. The high reactivity of the fluorine atom in SNAr reactions is central to this application. libretexts.orgnih.gov
A synthetic strategy can involve the initial, selective displacement of the fluorine atom by a nucleophile. This step introduces a new substituent at the 2-position. Subsequently, the remaining functional groups—the nitro group and the thiol—can be chemically modified. For example, the nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer-type reactions to introduce a range of other substituents. The thiol group can be alkylated or oxidized. This sequential functionalization provides a controlled method for accessing tetra-substituted benzene rings with a precise substitution pattern that would be difficult to achieve through other means. While less common for fluoroarenes, the fluorine could potentially participate in certain cross-coupling reactions to form biaryl structures.
Application in the Development of Thiol-Functionalized Materials
The thiol group provides a reactive handle for anchoring the molecule onto surfaces or incorporating it into larger macromolecular structures, leading to the development of thiol-functionalized materials. mdpi.com A common strategy involves the "grafting-from" or "grafting-to" polymerization approaches. nih.gov
In a "grafting-to" approach, a pre-formed polymer with electrophilic sites can be reacted with this compound to covalently attach the molecule to the polymer backbone. Alternatively, the thiol can participate directly in polymerization processes such as thiol-ene or thiol-yne "click" reactions. sci-hub.sersc.org These reactions are highly efficient and proceed under mild conditions, making them ideal for modifying sensitive substrates. The incorporation of the rigid, electron-deficient aromatic ring of this compound can significantly alter the properties of the resulting material, enhancing its thermal stability, conductivity, or refractive index. These materials find potential applications in coatings, electronics, and nanotechnology. mdpi.comnih.gov
Conclusion and Future Research Perspectives for 2 Fluoro 3 Nitrobenzene 1 Thiol
Synthesis and Reactivity: Challenges and Opportunities
The primary challenge in the synthesis of 2-fluoro-3-nitrobenzene-1-thiol lies in the selective introduction of the thiol group onto the 2-fluoro-3-nitrobenzene core. The presence of two electron-withdrawing groups, fluoro and nitro, deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr).
Challenges:
Regioselectivity: Direct thionation of 2-fluoro-3-nitrobenzene could lead to a mixture of isomers, making the isolation of the desired 1-thiol product difficult.
Functional Group Compatibility: The thiol group is susceptible to oxidation, especially in the presence of a nitro group, which can act as an oxidant under certain conditions. This necessitates mild and selective reaction conditions.
Precursor Availability: The synthesis of the starting material, 2-fluoro-3-nitrobenzene, itself can be a multi-step process, often involving nitration of o-fluorotoluene which can yield a mixture of isomers requiring careful separation. google.com
Opportunities:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in SNAr reactions, offers a prime site for the introduction of a sulfur-containing nucleophile. The strong electron-withdrawing effect of the adjacent nitro group further facilitates this reaction. The use of various sulfur sources like sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis could be explored.
Transition-Metal Catalyzed C-S Coupling: Modern cross-coupling methodologies, particularly those employing copper or palladium catalysts, present a powerful tool for the formation of the C-S bond. organic-chemistry.orgbeilstein-journals.org For instance, the coupling of a hypothetical 1-halo-2-fluoro-3-nitrobenzene with a sulfur source could provide a direct route to the target compound. A study on CuI-catalyzed coupling of aryl iodides with sulfur powder demonstrates the feasibility of synthesizing substituted aryl thiols with various functional groups, including fluoro. organic-chemistry.org
Emerging Methodologies for Controlled Transformations
Recent advancements in synthetic organic chemistry offer promising avenues for the controlled and efficient synthesis and transformation of this compound.
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters such as temperature, pressure, and reaction time. This could be particularly advantageous for managing exothermic nitration reactions or for handling potentially unstable intermediates.
Photoredox Catalysis: This emerging field utilizes visible light to initiate redox reactions, often under very mild conditions. This could be a valuable tool for functionalizing the aromatic ring or for transformations involving the thiol or nitro groups while preserving the sensitive fluoro substituent.
Directed C-H Functionalization: Although challenging due to the electron-deficient nature of the ring, directed C-H activation strategies could offer a novel and atom-economical approach to introduce the thiol group or other functionalities at a specific position, guided by one of the existing substituents.
Potential for Catalyst Design and Optimization in its Chemistry
The reactivity of this compound is ripe for exploration with tailored catalytic systems.
Selective Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group, while leaving the thiol and fluoro groups intact, is a key transformation. This would yield 2-fluoro-3-aminobenzenethiol, a valuable precursor for heterocyclic synthesis. Designing catalysts, potentially based on gold nanoparticles or other supported metal catalysts, that can achieve high chemoselectivity in this reduction is a significant research goal.
Catalytic C-S Coupling Reactions: The thiol group can participate in various coupling reactions to form thioethers. Developing catalysts that can selectively promote S-arylation or S-alkylation in the presence of the fluoro and nitro groups would greatly expand the synthetic utility of this compound.
Asymmetric Catalysis: For reactions involving the creation of new chiral centers, for example, in the synthesis of complex molecules derived from this compound, the development of chiral catalysts would be essential.
Advanced Computational and Spectroscopic Approaches for Deeper Understanding
To unlock the full potential of this compound, a deep understanding of its electronic structure and reactivity is crucial.
Density Functional Theory (DFT) Calculations: Computational studies using DFT can provide valuable insights into the molecule's geometry, electronic properties, and reaction mechanisms. nih.gov Such studies can predict the most likely sites for electrophilic and nucleophilic attack, calculate reaction barriers, and help in the design of experiments. For instance, DFT can be used to model the transition states of various synthetic routes to assess their feasibility. A computational study on vicarious nucleophilic substitution reactions has demonstrated the utility of DFT in analyzing reactivity patterns of nitroarenes. nih.gov
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for the unambiguous structural elucidation of reaction products derived from this compound. 19F NMR spectroscopy would be particularly useful for monitoring reactions involving the fluorine-containing ring.
X-ray Crystallography: Obtaining single crystals of this compound or its derivatives would provide definitive proof of its structure and offer insights into its solid-state packing and intermolecular interactions.
Exploration of New Chemical Transformations and Applications in Complex Molecule Synthesis
The trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex and potentially bioactive molecules.
Synthesis of Heterocycles: The ortho-relationship of the thiol and a potentially reducible nitro group (to an amine) makes it an ideal precursor for the synthesis of benzothiazoles and other related heterocyclic systems. For example, intramolecular cyclization of the corresponding aminothiophenol could lead to substituted benzothiazoles. The synthesis of thiophene (B33073) derivatives through cyclization of functionalized precursors is a well-established field that can be drawn upon for inspiration. nih.govresearchgate.net
Medicinal Chemistry Scaffolds: Fluorinated and nitrated aromatic compounds are common motifs in pharmaceuticals. The introduction of a thiol group provides a handle for further functionalization, allowing for the creation of diverse libraries of compounds for biological screening.
Materials Science: The unique electronic properties conferred by the fluoro and nitro groups, combined with the coordinating ability of the thiol group, suggest potential applications in materials science, for example, in the synthesis of functional polymers or as ligands for metal complexes with interesting optical or electronic properties.
Q & A
Basic Research Question
F NMR : Fluorine chemical shifts are highly sensitive to substituent position. For example, fluorine adjacent to a nitro group typically resonates downfield (δ ~ -110 ppm vs. CFC₃) compared to meta-substituted derivatives.
IR spectroscopy : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and thiol S-H stretching (~2550 cm⁻¹) can confirm functional group integrity.
Mass spectrometry (HRMS) : Accurate mass measurement helps differentiate isomers with identical nominal masses but distinct fragmentation patterns .
How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Advanced Research Question
The nitro group strongly deactivates the aromatic ring, making NAS challenging. However:
- Activation strategies : Use high-temperature conditions or electron-deficient catalysts (e.g., Cu(I) salts) to facilitate substitution at the thiol-bearing carbon.
- Competing pathways : The fluorine atom may act as a leaving group under certain conditions (e.g., in the presence of strong bases like KOtBu), leading to undesired defluorination. Monitor byproducts via LC-MS .
Case study : In 3-Fluoro-4-methylbenzoyl chloride, fluorine’s poor leaving-group ability necessitates harsh conditions for substitution, which could inform reaction design for similar systems .
What methodologies are recommended for resolving contradictions in biological activity data for fluoronitrobenzene-thiol derivatives?
Advanced Research Question
Standardized bioassays : Replicate studies under controlled conditions (e.g., cell line specificity, consistent compound purity ≥95% by HPLC).
Structure-activity relationship (SAR) analysis : Compare data across analogs (e.g., 4-Fluoro-2-nitrobenzaldehyde derivatives) to identify trends in substituent effects on activity .
Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, accounting for variables like solvent choice or incubation time .
How can computational modeling predict the thermodynamic stability of this compound under varying storage conditions?
Advanced Research Question
- DFT calculations : Estimate bond dissociation energies (BDEs) for S-H and C-F bonds to predict degradation pathways. For example, lower BDEs for S-H bonds suggest susceptibility to oxidation.
- Solvent effects : Use COSMO-RS models to simulate stability in different solvents. Polar aprotic solvents (e.g., DMSO) may stabilize the thiol group better than water .
Validation : Cross-reference computational predictions with accelerated stability testing (40°C/75% RH for 4 weeks) .
What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?
Basic Research Question
Chromatographic separation : Use UPLC with a phenyl-hexyl column to resolve polar impurities (e.g., sulfonic acid byproducts).
Detection limits : Employ tandem mass spectrometry (MS/MS) for sub-ppm quantification of halogenated contaminants.
Reference standards : Synthesize or procure certified impurities (e.g., 2-Fluoro-3-nitrobenzenesulfonic acid) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
